Ethoxysilatrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxysilatrane: is a member of the silatrane family, which are tricyclic organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethoxysilatrane typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as mercury (II) salts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce various substituted silatranes .
Scientific Research Applications
Chemistry: In chemistry, Ethoxysilatrane is used as a reagent for the synthesis of other silatrane derivatives. Its unique structure allows for the formation of stable complexes with various metals, making it useful in catalysis and material science .
Biology and Medicine: The compound has shown potential as a cholinesterase inhibitor, which could be useful in the treatment of neurological disorders. Additionally, its derivatives have been studied for their antitumor properties .
Industry: In industry, the compound is used in the production of advanced materials, including coatings and adhesives. Its ability to form stable complexes with metals also makes it valuable in the development of new catalysts .
Mechanism of Action
The mechanism of action of Ethoxysilatrane involves its interaction with molecular targets such as enzymes and metal ions. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . In catalysis, it forms stable complexes with metal ions, facilitating various chemical reactions .
Comparison with Similar Compounds
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl-
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methoxy-
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-
Uniqueness: What sets Ethoxysilatrane apart from its similar compounds is its ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific applications where the ethoxy group provides a distinct advantage .
Properties
CAS No. |
3463-21-6 |
---|---|
Molecular Formula |
C8H17NO4Si |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-ethoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17NO4Si/c1-2-10-14-11-6-3-9(4-7-12-14)5-8-13-14/h2-8H2,1H3 |
InChI Key |
RAQAYUJGWWHPLN-UHFFFAOYSA-N |
SMILES |
CCO[Si]12OCCN(CCO1)CCO2 |
Canonical SMILES |
CCO[Si]12OCCN(CCO1)CCO2 |
3463-21-6 | |
Synonyms |
1-ethoxysilatrane Migugen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.